厄图格列净 L-吡咯烷酮酸
描述
Ertugliflozin L-pyroglutamic acid, also known as PF-04971729, is a potent, selective, and orally active inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2) with an IC50 of 0.877 nM for h-SGLT2 . It is used as a reagent in the synthesis of Ertugliflozin , a drug used to treat type 2 diabetes mellitus .
Synthesis Analysis
Ertugliflozin L-pyroglutamic acid is a reagent in the synthesis of Ertugliflozin . An improved process for its preparation involves treating a compound of formula (IX) with alkali metal alkoxide in an alcoholic solvent to obtain a compound of formula (X), followed by treatment with weak acid, and further reaction with L-pyroglutamic acid in a suitable solvent such as isopropanol, acetone, ethyl acetate, or a mixture thereof .Molecular Structure Analysis
The molecular formula of Ertugliflozin L-pyroglutamic acid is C27H32ClNO10 . It is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water .Chemical Reactions Analysis
Ertugliflozin L-pyroglutamic acid demonstrates >2000-fold selectivity for SGLT2 inhibition (relative to SGLT1) in vitro . It reveals a concentration-dependent glucosuria after oral administration to rats .Physical And Chemical Properties Analysis
Ertugliflozin L-pyroglutamic acid is a white to off-white powder that is soluble in ethyl alcohol and acetone, slightly soluble in ethyl acetate and acetonitrile, and very slightly soluble in water . It has an absolute bioavailability of 100% under fasted conditions .科学研究应用
Treatment of Type 2 Diabetes Mellitus
Ertugliflozin is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), and it is approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus (T2DM) .
Impact on Renal Function
Mild, moderate, and severe renal impairment were associated with a ≤70% increase in Ertugliflozin exposure relative to subjects with normal renal function . No dose adjustment in renal impairment patients is needed based on PK results .
Interaction with Other Drugs
Concomitant administration of metformin, sitagliptin, glimepiride, or simvastatin with Ertugliflozin did not have clinically meaningful effects on the PK of Ertugliflozin or the coadministered medications .
Antifungal Applications
A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized. Some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans .
Role in Weight Loss and Blood Pressure Reduction
Ertugliflozin performed well in glycaemic control, weight loss, and blood pressure reduction . It was relatively effective and tolerated in patients with type 2 diabetes, except for a high risk of genital mycotic infection .
作用机制
安全和危害
未来方向
Ertugliflozin is approved in the US, EU, and other regions for the treatment of adults with type 2 diabetes mellitus (T2DM) . It is also available in combination with either metformin or sitagliptin . Current guidelines for the treatment of type 2 diabetes mellitus generally recommend metformin as first-line therapy in addition to lifestyle modifications .
属性
IUPAC Name |
(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUPZFKHZTLSH-LXYIGGQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ertugliflozin L-pyroglutamic acid | |
CAS RN |
1210344-83-4 | |
Record name | Ertugliflozin pidolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ertugliflozin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ertugliflozin pidolate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Ertugliflozin L-pyroglutamic acid exert its therapeutic effect in diabetes?
A1: Ertugliflozin L-pyroglutamic acid is a selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). [] SGLT2 is primarily located in the kidneys, where it plays a crucial role in reabsorbing glucose from the filtrate back into the bloodstream. By inhibiting SGLT2, Ertugliflozin L-pyroglutamic acid reduces glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels in individuals with type 2 diabetes.
Q2: How does a standardized Public Assessment Report (PAR) contribute to better understanding of regulatory decisions regarding medications like Ertugliflozin L-pyroglutamic acid?
A3: A standardized PAR, utilizing tools like the Universal Methodology for Benefit-Risk Assessment (UMBRA) Benefit-Risk Template, can significantly improve transparency in regulatory decision-making. [] By including essential elements like regulatory history, a detailed effects table, and a clear record of strengths and uncertainties associated with each benefit and risk, stakeholders gain a more comprehensive understanding of the rationale behind regulatory approvals. [] This transparency is crucial for building trust and confidence in the regulatory process, especially for medications like Ertugliflozin L-pyroglutamic acid used in chronic conditions like type 2 diabetes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。